molecular formula C20H19N3O2 B11392816 1-(4-ethylphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11392816
M. Wt: 333.4 g/mol
InChI Key: FBPSEFBQCXBQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with ethyl and methyl phenyl groups

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethylphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers investigate its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

    1-(4-Methylphenyl)-N-(2-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    1-(4-Phenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Lacks the ethyl group, which may affect its reactivity and interactions.

    1-(4-Ethylphenyl)-N-(2-phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(2-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-3-15-8-10-16(11-9-15)23-13-12-18(24)19(22-23)20(25)21-17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3,(H,21,25)

InChI Key

FBPSEFBQCXBQPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.